3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide
Description
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone with a 1H-indole core substituted at the 3-position by a 2-methoxyethyl group and a 6-methoxypyridin-3-yl amide moiety. This compound belongs to a class of indole-based propanamides designed to target G protein-coupled receptors (GPCRs), particularly formyl peptide receptors (FPRs), which are implicated in inflammatory responses .
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C20H23N3O3/c1-25-12-11-23-14-15(17-5-3-4-6-18(17)23)7-9-19(24)22-16-8-10-20(26-2)21-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,22,24) |
InChI Key |
KNKQEZMSPXBZRP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the coupling of an indole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.
Scientific Research Applications
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., cyclohexylmethyl in (S)-9a) .
- Synthetic Feasibility : Derivatives like 3p (34% yield) and 3q (17% yield) highlight challenges in synthesizing methoxy- or trifluoromethyl-substituted analogs, suggesting that the target compound’s synthesis may require optimized coupling conditions (e.g., DCC-mediated amidation) .
Pharmacological and Functional Comparisons
- Receptor Selectivity : (S)-9a demonstrates high FPR2 selectivity (EC₅₀ = 8 nM) and negligible FPR1 activity, attributed to its chiral ureido and pyridinylmethoxy groups . The target compound lacks explicit ureido functionality, which may reduce FPR2 affinity but improve metabolic stability.
- Metabolic Stability : (S)-9a derivatives with cyclohexylmethyl groups show moderate stability in liver microsomes (t₁/₂ = 30–60 min), whereas simpler propanamides (e.g., 3n–3q) lack stability data but may face rapid clearance due to fewer steric hindrance effects .
- Anti-Inflammatory Potential: Compounds like 3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide () inhibit APOL1, a protein linked to kidney disease, suggesting structural flexibility of indole-propanamides in diverse therapeutic areas.
Structure-Activity Relationship (SAR) Trends
- Methoxy Positioning : Methoxy groups on the pyridine ring (e.g., 6-methoxy in the target compound) may enhance receptor binding compared to 4-methoxy analogs (as in 3p), though this requires validation .
- Chiral Centers : Enantiomers like (R)-19a and (S)-19b () show divergent MS/MS fragmentation patterns, implying that chirality significantly impacts metabolic pathways—a critical consideration for the target compound’s stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
